molecular formula C7H11ClO3 B2658261 4-(chloromethyl)oxane-4-carboxylicacid CAS No. 2385902-80-5

4-(chloromethyl)oxane-4-carboxylicacid

Cat. No.: B2658261
CAS No.: 2385902-80-5
M. Wt: 178.61
InChI Key: DDEBYJAFMDXPCG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(chloromethyl)oxane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with chloromethylating agents under controlled conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the chloromethylation process. Industrial production methods may involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(chloromethyl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 4-(chloromethyl)oxane-4-carboxylic acid lies in its balanced reactivity and versatility, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

4-(chloromethyl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEBYJAFMDXPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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